(R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

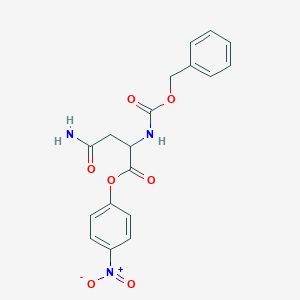

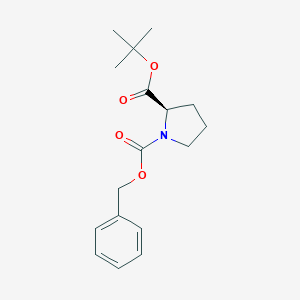

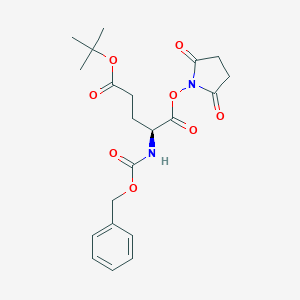

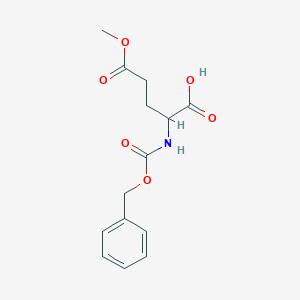

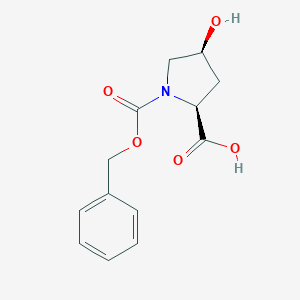

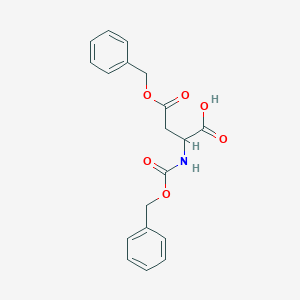

“®-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” is likely a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are often used in the synthesis of pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of “®-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “®-1-Benzyl 2-tert-butyl” part suggests that there are benzyl and tert-butyl groups attached to the pyrrolidine ring .Chemical Reactions Analysis

Pyrrolidine derivatives, including “®-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate”, can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. These could include substitution reactions, elimination reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” would depend on its specific molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Aplicaciones Científicas De Investigación

Chemistry and Properties of Related Compounds

(R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate is a compound that shares structural features with various biologically active and chemically significant compounds. The chemistry and properties of pyridine and benzimidazole derivatives, for example, have been extensively reviewed, highlighting the preparation procedures and properties of these compounds, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. These insights suggest potential areas of interest for further investigation, including unknown analogues that could be structurally or functionally related to (R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate (Boča, Jameson, & Linert, 2011).

Pyrrolidine in Drug Discovery

Pyrrolidine, a core structure in (R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate, is a versatile scaffold in drug discovery. Its presence in bioactive molecules underlines its significance in the treatment of human diseases. The stereochemistry of the pyrrolidine ring, due to its sp3-hybridization, contributes to the three-dimensional (3D) coverage of molecules, enhancing their pharmacological profile. This review explores the synthetic strategies and biological activities associated with pyrrolidine derivatives, highlighting their importance in medicinal chemistry (Li Petri et al., 2021).

Catalytic Kinetic Resolution

The principle of catalytic kinetic resolution (KR) is applicable to the synthesis of enantiopure compounds, including those related to (R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate. The development of chiral catalysts for asymmetric reactions has been a significant advancement in organic synthesis, allowing for high enantioselectivity and yield. This review covers the main developments in catalytic non-enzymatic KR, providing insights into the synthesis of chiral compounds (Pellissier, 2011).

Applications of tert-Butanesulfinamide in Synthesis

The use of chiral sulfinamides, particularly tert-butanesulfinamide, in the stereoselective synthesis of N-heterocycles, showcases a relevant application area for compounds similar to (R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate. This review highlights the methodology offering access to diverse piperidines, pyrrolidines, azetidines, and their derivatives, underlining the structural motif's significance in natural products and therapeutically applicable compounds (Philip et al., 2020).

Stereochemistry and Pharmacological Profile

The stereochemistry of phenylpiracetam and its derivatives emphasizes the impact of molecular configuration on biological properties. This review summarizes design, synthesis, and activity exploration of enantiomerically pure compounds, demonstrating the direct relationship between stereochemistry and pharmacological properties. Such insights are pertinent to understanding the bioactive potential of (R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate and related molecules (Veinberg et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-O-benzyl 2-O-tert-butyl (2R)-pyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-10-7-11-18(14)16(20)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULMZZGGALAOLR-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(benzyloxy)carbonyl]-L-aspartic acid](/img/structure/B554431.png)